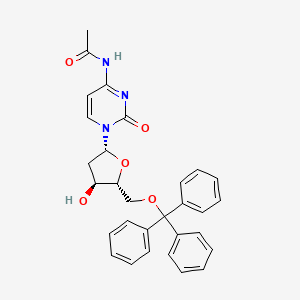

N4-Acetyl-2'-deoxy-5'-O-tritylcytidine

Beschreibung

Significance of Deoxynucleoside Modifications in Advanced Chemical Biology

The ability to incorporate modified deoxynucleosides into DNA and RNA sequences has profound implications for advanced chemical biology. While the four standard nucleobases—adenine (B156593), guanine (B1146940), cytosine, and thymine—form the basis of the genetic code, chemical modifications to these bases or the sugar-phosphate backbone introduce novel functionalities. These modifications are not merely synthetic curiosities; they are essential tools for exploring and manipulating biological systems. frontiersin.orgyoutube.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H29N3O5 |

|---|---|

Molekulargewicht |

511.6 g/mol |

IUPAC-Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)/t25-,26+,28+/m0/s1 |

InChI-Schlüssel |

YYTNNFUBCUIYQT-ZRRKCSAHSA-N |

Isomerische SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Kanonische SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N4 Acetyl 2 Deoxy 5 O Tritylcytidine and Its Derivatives

Strategies for Selective Functional Group Protection

The selective protection of functional groups in 2'-deoxycytidine (B1670253) is paramount for the successful synthesis of its derivatives. The primary sites requiring protection are the N4-exocyclic amino group of the cytosine base and the 5'- and 3'-hydroxyl groups of the deoxyribose sugar.

The N4-amino group of cytidine (B196190) is nucleophilic and can participate in undesirable side reactions during oligonucleotide synthesis. Therefore, its protection is essential. The acetyl group is a commonly used protecting group for this purpose.

A typical procedure for the N4-acetylation of 2'-deoxycytidine involves the use of acetic anhydride (B1165640) in a suitable solvent. For instance, 2'-deoxycytidine can be dissolved in anhydrous N,N-dimethylformamide (DMF), and then treated with acetic anhydride. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the N4-acetyl-2'-deoxycytidine product is isolated by precipitation and washing. nih.gov

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Ref |

| 2'-Deoxycytidine | Acetic Anhydride | DMF | 20 hours | 98% | nih.gov |

This table presents a representative synthesis of N4-Acetyl-2'-deoxycytidine.

The 5'-hydroxyl group of the deoxyribose is the primary alcohol and is more sterically accessible than the 3'-hydroxyl group. This difference in reactivity allows for its selective protection. The trityl group (Tr) and its derivatives, such as the 4,4'-dimethoxytrityl (DMT) group, are widely used for this purpose due to their steric bulk and the ease of their removal under mild acidic conditions.

The 5'-O-tritylation of N4-acetyl-2'-deoxycytidine is typically achieved by reacting the nucleoside with trityl chloride or DMT-chloride in the presence of a base, such as pyridine. The reaction is usually carried out at room temperature. The bulky trityl or DMT group preferentially reacts with the 5'-hydroxyl group. After the reaction is complete, the product, N4-acetyl-2'-deoxy-5'-O-tritylcytidine (or its DMT analogue), is isolated and purified. nih.gov

| Starting Material | Reagent | Solvent | Yield | Ref |

| N4-Acetyl-2'-deoxycytidine | 4,4'-Dimethoxytrityl chloride | Pyridine | 79% | nih.gov |

This table outlines the synthesis of N4-Acetyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)cytidine.

In the context of multi-step organic synthesis, an orthogonal protecting group strategy is one where each protecting group can be removed in the presence of the others. The combination of the N4-acetyl and 5'-O-trityl (or DMT) protecting groups in the synthesis of deoxycytidine derivatives is a classic example of an orthogonal set.

The N4-acetyl group is stable to the mild acidic conditions used to remove the 5'-O-trityl/DMT group (e.g., trichloroacetic acid in dichloromethane). Conversely, the 5'-O-trityl/DMT group is stable to the conditions required for the removal of the N4-acetyl group, which is typically achieved with aqueous ammonia (B1221849) or methylamine (B109427) at the end of oligonucleotide synthesis. This orthogonality is fundamental to the phosphoramidite (B1245037) method of DNA synthesis, allowing for the selective deprotection of the 5'-hydroxyl group for chain elongation while the base protection remains intact.

Synthesis of Phosphoramidite Derivatives

With the N4-amino and 5'-hydroxyl groups appropriately protected, the 3'-hydroxyl group is available for phosphitylation to generate the phosphoramidite monomer required for oligonucleotide synthesis.

The synthesis of the 3'-O-phosphoramidite of this compound involves the reaction of the protected nucleoside with a phosphitylating agent. A common reagent for this transformation is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

The reaction is carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the reaction. The resulting N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite is then purified and can be used directly in automated DNA synthesizers. nih.gov

| Starting Material | Reagent | Base | Solvent | Yield | Ref |

| N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | DIPEA | THF | 76% | nih.gov |

This table summarizes the synthesis of the 3'-O-phosphoramidite derivative.

Reverse phosphoramidites, where the phosphoramidite moiety is at the 5'-position and the protecting group (like trityl) is at the 3'-position, are valuable for synthesizing oligonucleotides in the 5' to 3' direction or for introducing modifications at the 3'-end.

The synthesis of a reverse phosphoramidite of N4-acetyl-2'-deoxycytidine would begin with the selective protection of the 3'-hydroxyl group. This can be achieved by first protecting the 5'-hydroxyl with a temporary protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl), followed by protection of the 3'-hydroxyl with a trityl or DMT group. Subsequent selective removal of the 5'-silyl protecting group would expose the 5'-hydroxyl for phosphitylation.

The phosphitylation of the free 5'-hydroxyl group is then carried out using a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 5-benzylthio-1H-tetrazole (BTT), to yield the desired 5'-O-phosphoramidite. chemrxiv.org

Advanced Synthetic Transformations for Nucleoside Scaffold Modification

The compound this compound serves not only as a protected monomer for oligonucleotide synthesis but also as a versatile intermediate for further chemical modifications. These advanced transformations target the nucleobase or the sugar moiety to introduce novel functionalities, modulate physicochemical properties, or create probes for biological studies. Key modifications include alterations at the N3 and C5 positions of the pyrimidine (B1678525) ring and functionalization of the 3'-hydroxyl group of the deoxyribose sugar.

Modification at the N3-Position of the Pyrimidine Ring

A significant scaffold modification involves the methylation of the N3 position of the cytidine ring. This transformation results in the formation of a 3-methylcytidine (B1283190) derivative, which carries a permanent positive charge. Such modifications are of interest for studying the biological roles of methylated nucleosides in RNA and for applications requiring altered base-pairing properties.

The synthesis of N4-acetylated 3-methylcytidine phosphoramidites has been described as a key strategy for incorporating this modified base into synthetic RNA oligonucleotides. d-nb.infonih.gov The process typically begins with a suitably protected cytidine derivative. Following the introduction of the N4-acetyl and 5'-O-protecting groups (such as dimethoxytrityl, a close relative of trityl), the N3 position is methylated. A common methylating agent for this transformation is methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in an appropriate solvent. The presence of the N4-acetyl group is crucial as it prevents methylation at the exocyclic amine. Subsequent steps involve the protection of the 2'-hydroxyl (in the case of ribonucleosides) and phosphitylation of the 3'-hydroxyl to yield the final phosphoramidite building block. d-nb.info The use of an N4-acetyl protecting group is preferred over an N4-benzoyl group in this context, as the benzoyl group can be susceptible to partial substitution by methylamine during standard oligonucleotide deprotection protocols, leading to undesired N4-methylated byproducts. d-nb.infonih.gov

Modification at the C5-Position of the Pyrimidine Ring

The C5 position of pyrimidines is a common target for modification due to its accessibility for electrophilic substitution and its projection into the major groove of the DNA/RNA duplex, which allows for the introduction of bulky groups without significantly disrupting the helical structure. While direct C5-modification of this compound is less commonly detailed than for deoxyuridine analogues, the established methodologies are readily applicable.

The general strategy involves initial halogenation at the C5 position to create a reactive handle. For instance, treatment of the protected nucleoside with N-iodosuccinimide (NIS) can introduce an iodine atom at C5. This 5-iodo derivative becomes a versatile precursor for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction allows for the introduction of alkyne-containing groups, which can be used for subsequent click chemistry reactions to attach fluorescent dyes, biotin, or other labels. mdpi.com

Suzuki Coupling: This enables the formation of a carbon-carbon bond with aryl or vinyl boronic acids, introducing aromatic moieties.

Heck Coupling: This reaction can be used to append alkene functionalities.

These transformations expand the chemical diversity of the nucleoside, enabling the development of probes for diagnostics and molecular biology applications. mdpi.com

Modification of the 2'-Deoxyribose Sugar

The sugar moiety, particularly the 3'-hydroxyl group, is a primary site for modification of this compound.

3'-O-Phosphitylation: The most fundamental transformation of this scaffold is the reaction at the 3'-hydroxyl group to introduce a phosphoramidite moiety. This is the final step in creating the monomer building block used in automated solid-phase oligonucleotide synthesis. The reaction typically involves treating the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.gov The resulting 3'-phosphoramidite is a stable yet reactive compound ready for coupling during DNA or RNA synthesis.

Other 3'-Modifications: Beyond phosphitylation, the 3'-hydroxyl can be functionalized in other ways. It can be esterified or etherified to attach various reporters or ligands, or it can be used as a point of attachment for solid supports.

The following table summarizes key synthetic transformations for modifying the N4-Acetyl-2'-deoxycytidine scaffold.

| Scaffold Position | Transformation Type | Key Reagents | Purpose / Outcome | Reference |

|---|---|---|---|---|

| N3 (Pyrimidine) | Methylation | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Creates a permanently charged 3-methylcytidine derivative for studying RNA methylation and altering base-pairing. | d-nb.info |

| C5 (Pyrimidine) | Halogenation & Cross-Coupling | 1. N-Iodosuccinimide (NIS) 2. Palladium catalyst, alkyne/boronic acid (Sonogashira/Suzuki) | Introduces diverse functional groups (alkynes, aryls) for labeling, diagnostics, and therapeutic applications. | mdpi.com |

| 3'-OH (Sugar) | Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | Produces the phosphoramidite monomer required for automated solid-phase oligonucleotide synthesis. | nih.govbiosynth.com |

These advanced transformations underscore the utility of this compound as a pivotal intermediate in nucleoside chemistry, enabling the synthesis of a wide array of modified nucleic acids with tailored properties.

Application in Solid Phase Oligonucleotide Synthesis

Role as a Monomeric Building Block in DNA and RNA Synthesis

In the widely adopted phosphoramidite (B1245037) method of oligonucleotide synthesis, monomeric building blocks are sequentially added to a growing nucleic acid chain attached to a solid support. wikipedia.org N4-Acetyl-2'-deoxy-5'-O-tritylcytidine, typically activated as a 3'-phosphoramidite, is one of these essential building blocks. The exocyclic amino groups of natural nucleobases like cytidine (B196190), adenine (B156593), and guanine (B1146940) are nucleophilic and must be protected to prevent them from reacting during the coupling steps. atdbio.com The N4-acetyl group serves as this crucial protecting element for deoxycytidine. google.com

The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT or trityl) group, which is removed at the beginning of each synthesis cycle to allow the addition of the next nucleotide. wikipedia.org The 3'-hydroxyl group is derivatized to a phosphoramidite moiety, the reactive group that forms the internucleotide phosphodiester bond. This trifunctional design makes this compound a precisely engineered monomer for the controlled, stepwise construction of DNA sequences. wikipedia.orggoogle.com

While this article focuses on the deoxycytidine derivative for DNA synthesis, it's noteworthy that the synthesis of RNA containing the related modified base, N4-acetylcytidine (ac4C), as a permanent modification presents unique challenges. nih.govacs.orgresearchgate.net Standard deprotection protocols are designed to remove the N4-acetyl group, necessitating the development of orthogonal protection strategies for such specialized applications. nih.govbiorxiv.org

Optimization of Coupling Efficiencies in Phosphoramidite Chemistry

The coupling reaction involves the activation of the phosphoramidite monomer with a weak acid, such as 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.net This activated species then reacts with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide chain. wikipedia.org

Several factors are optimized to maximize coupling efficiency:

Reagent Concentration: A significant molar excess of both the phosphoramidite monomer and the activator is used to drive the reaction to completion. biosearchtech.com

Coupling Time: While standard deoxynucleoside phosphoramidites couple rapidly (typically within 30 seconds), bulkier or modified monomers may require extended reaction times. wikipedia.orgbiosearchtech.com

Activator Choice: The nature of the activator can influence reaction kinetics and efficiency. researchgate.net

Moisture Control: The phosphoramidite coupling reaction is extremely sensitive to moisture, requiring the use of anhydrous solvents and reagents. atdbio.com

The following table summarizes typical parameters influencing the coupling step.

| Parameter | Typical Condition | Rationale |

| Phosphoramidite Excess | 5- to 20-fold molar excess | Drives reaction equilibrium towards product formation. biosearchtech.com |

| Activator | 1H-Tetrazole, ETT, DCI | Protonates the diisopropylamino group of the phosphoramidite, creating a reactive intermediate. researchgate.net |

| Coupling Time | 30-60 seconds | Sufficient for standard phosphoramidites to achieve >99% coupling efficiency. biosearchtech.com |

| Solvent | Anhydrous Acetonitrile | Provides a non-reactive medium for the coupling chemistry. wikipedia.org |

Strategies for Incorporating N4-Acetyl-2'-deoxycytidine into Oligonucleotide Sequences

The incorporation of N4-Acetyl-2'-deoxycytidine as a standard protected monomer follows the conventional automated solid-phase synthesis cycle. However, a distinction must be made between using the N4-acetyl group as a transient protecting group versus incorporating N4-acetylcytidine as a permanent, modified base within the final oligonucleotide.

For standard synthesis, the N4-acetyl group is simply a placeholder for the native amine and is removed during the final deprotection step. The "UltraFAST" deprotection protocol, for instance, specifically requires the use of acetyl-protected deoxycytidine (dCAc) to prevent side reactions that can occur with other protecting groups under its rapid deprotection conditions. glenresearch.com

Conversely, synthesizing an oligonucleotide that retains the N4-acetyl modification requires a completely different, or "orthogonal," chemical strategy. Standard deprotection with nucleophilic bases like ammonia (B1221849) would cleave the desired acetyl group. nih.govbiorxiv.org To overcome this, researchers have developed methods using alternative protecting groups for the other nucleobases that can be removed under non-nucleophilic conditions, leaving the N4-acetyl group intact. mdpi.commtu.edu

Key orthogonal strategies include:

N-cyanoethyl O-carbamate (N-ceoc) protection: Used for A, G, and U bases, these groups can be removed with the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU), which does not affect the N4-acetyl group. nih.govbiorxiv.org

1,3-dithian-2-yl-methoxycarbonyl (Dmoc) protection: This system allows for deprotection and cleavage from the support under mild, non-nucleophilic, and weakly basic conditions that preserve sensitive modifications like N4-acetylcytidine. mdpi.commtu.edu

Impact of Protecting Group Selection on Oligonucleotide Assembly Fidelity and Yield

The choice of protecting group for the exocyclic amines of nucleobases has a profound impact on the synthesis and deprotection process. The N4-acetyl group on deoxycytidine is considered a "mild" or "fast-deprotecting" group compared to the more robust benzoyl (Bz) or isobutyryl (iBu) groups. google.comglenresearch.com

The primary advantage of the acetyl group is its lability, which allows for faster and milder final deprotection conditions. This is particularly beneficial when the oligonucleotide contains other sensitive chemical modifications that would be degraded by harsh deprotection reagents or prolonged treatment times. nih.govglenresearch.com As mentioned, the AMA (ammonia/methylamine) reagent used for rapid deprotection is most compatible with acetyl-protected dC. glenresearch.com

However, the synthesis cycle itself can pose challenges. The "capping" step, which uses acetic anhydride (B1165640) to terminate unreacted chains, can cause unwanted acetylation of the N4-position of cytidine if a coupling step fails. researchgate.net To avoid this, some protocols for synthesizing oligonucleotides with particularly sensitive modifications omit the capping step entirely. nih.govoup.com

The following table compares common protecting groups for deoxycytidine.

| Protecting Group | Structure | Lability | Common Deprotection Conditions |

| Acetyl (Ac) | -COCH₃ | High | NH₄OH, rt, overnight; or 55°C, <8 hr; or AMA, 65°C, 10 min. glenresearch.com |

| Benzoyl (Bz) | -COC₆H₅ | Low | NH₄OH, 55°C, 8-16 hr. glenresearch.com |

Deprotection Chemistry of N4-Acetyl and 5'-O-Trityl Groups from Synthetic Oligonucleotides

The final stage of solid-phase synthesis involves the removal of all protecting groups and the cleavage of the oligonucleotide from its solid support. This process must be efficient and complete to yield a functional nucleic acid polymer.

The N4-acetyl group is an amide and is cleaved via nucleophilic acyl substitution at the carbonyl carbon. In standard deprotection protocols, concentrated aqueous ammonium (B1175870) hydroxide (B78521) is used. atdbio.com The ammonia molecule acts as a nucleophile, attacking the acetyl group's carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to release the unprotected exocyclic amine of cytidine and acetamide (B32628) as a byproduct.

For oligonucleotides containing Ac-dC, various deprotection conditions can be employed, as detailed in the table below.

| Reagent | Temperature | Duration | Protocol Type |

| Ammonium Hydroxide | Room Temp | Overnight | Standard/Mild glenresearch.com |

| Ammonium Hydroxide | 55 °C | < 8 hours | Standard glenresearch.com |

| AMA (Ammonia/Methylamine) | 65 °C | 5-10 minutes | UltraFAST glenresearch.com |

| K₂CO₃ in Methanol (B129727) | Room Temp | 4 hours | UltraMILD glenresearch.com |

During Synthesis: At the beginning of each synthesis cycle, the DMT group is removed from the 5'-terminus of the growing chain to expose the hydroxyl group for the next coupling reaction. This is achieved by treating the support-bound oligonucleotide with a dilute solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758). atdbio.comnih.gov The mechanism involves the protonation of one of the ether oxygens of the DMT group, followed by cleavage of the C5'-O bond. This generates a highly stable and intensely orange-colored DMT carbocation (DMT⁺), which allows for spectrophotometric monitoring of coupling efficiency. atdbio.com

Post-Synthesis (for Trityl-On Purification): Oligonucleotides are often synthesized "trityl-on," meaning the final 5'-DMT group is left attached. This lipophilic tag greatly aids in the purification of the full-length product from shorter failure sequences using reverse-phase chromatography or cartridges. After purification, the DMT group is removed by treatment with a mild acid, most commonly 80% aqueous acetic acid, for about 1 hour at room temperature. yale.edu It is critical to use controlled acidic conditions to avoid the deleterious side reaction of depurination, which is the cleavage of the glycosidic bond of purine (B94841) bases. phenomenex.comnih.gov

Orthogonal Deprotection Strategies in Modified Oligonucleotide Synthesis

The synthesis of oligonucleotides containing sensitive or base-labile modifications, such as N4-acetylcytidine, presents a significant challenge. Standard deprotection methods, which typically involve strong nucleophilic reagents like ammonium hydroxide, can inadvertently cleave the N4-acetyl group from the cytidine base. nih.govmdpi.com To address this, orthogonal deprotection strategies have been developed. These strategies employ protecting groups that can be removed under conditions that are orthogonal to, or compatible with, the stability of the sensitive modification. nih.gov This ensures that the desired modification remains intact in the final oligonucleotide product.

The core principle of an orthogonal strategy in this context is to use a set of protecting groups for the exocyclic amines of the standard nucleobases (adenine, guanine, and cytosine) and a solid-phase linker that can be cleaved under non-nucleophilic and mildly basic or acidic conditions. mdpi.commtu.edu This approach prevents the premature removal of the N4-acetyl group on the modified cytidine residue.

Several orthogonal protection schemes have been successfully employed for the synthesis of oligonucleotides containing N4-acetylcytidine and other sensitive moieties. These strategies are critical for producing high-fidelity modified oligonucleotides for various research and therapeutic applications.

A notable strategy involves the use of the 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) group as a linker to the solid support and the methyl Dmoc (meDmoc) group for the protection of the exocyclic amines of the standard nucleobases. mdpi.commtu.edu The deprotection and cleavage from the solid support are achieved through a multi-step process that avoids harsh nucleophilic conditions.

The steps for deprotection using the Dmoc/meDmoc strategy are as follows:

Removal of the 2-cyanoethyl phosphate (B84403) protecting groups using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mtu.edu

Oxidation of the Dmoc and meDmoc groups with a mild oxidizing agent such as sodium periodate (B1199274) (NaIO4). mdpi.commtu.edu

Cleavage of the oxidized protecting groups and release of the oligonucleotide from the solid support via a β-elimination reaction induced by a weak, non-nucleophilic base like potassium carbonate (K2CO3). mdpi.commtu.edu

This method has been shown to be compatible with the N4-acetyl group on cytidine, allowing for the synthesis of oligonucleotides with multiple N4-acetyldeoxycytidine modifications. mdpi.commtu.edu

Another approach utilizes N-cyanoethyl O-carbamate (N-ceoc) protecting groups for the exocyclic amines of the nucleobases. nih.gov These groups can be efficiently removed using the non-nucleophilic base DBU. nih.gov To ensure the stability of the N4-acetyl group, it is crucial to avoid nucleophilic scavengers, such as morpholine, which can cause degradation. nih.gov The cleavage from the solid support can be achieved using methods that are also non-nucleophilic, such as photolysis. nih.gov

The following interactive table summarizes and compares different orthogonal deprotection strategies compatible with the synthesis of N4-acetylcytidine-containing oligonucleotides.

| Protecting Group Strategy | Exocyclic Amine Protection | Linker to Solid Support | Deprotection Reagents | Key Advantages |

| Dmoc/meDmoc | meDmoc | Dmoc | 1. DBU (for cyanoethyl groups) 2. NaIO4 (oxidation) 3. K2CO3 (β-elimination) | Non-nucleophilic and weakly basic conditions; high stability of N4-acetyl group. mdpi.commtu.edu |

| N-ceoc | N-ceoc | Photolabile or other non-nucleophilic cleavable linkers | DBU (for N-ceoc groups) | Avoids harsh nucleophilic reagents for exocyclic amine deprotection. nih.gov |

| UltraMILD Monomers | Phenoxyacetyl (Pac) or Acetyl (Ac) | Standard (e.g., succinyl) | Potassium carbonate in methanol or dilute ammonium hydroxide | Milder conditions compared to standard deprotection, but compatibility with very sensitive groups must be verified. biosearchtech.com |

| Dimethylacetamidine (Dma) | Dma (for Adenine), with other UltraMILD groups | Standard | 1. K2CO3 in Methanol (removes UltraMILD groups) 2. Ammonia/Methylamine (B109427) (removes Dma) | Allows for selective deprotection, leaving some bases protected while others are deprotected. nih.gov |

The development of these orthogonal deprotection strategies has been instrumental in expanding the ability to synthesize complex modified oligonucleotides. By carefully selecting a compatible set of protecting groups and deprotection reagents, researchers can successfully incorporate sensitive modifications like N4-acetylcytidine into synthetic DNA and RNA strands, facilitating a deeper understanding of their biological roles and potential therapeutic applications.

Mechanistic and Structural Investigations of N4 Acetylated Deoxycytidine Within Nucleic Acids

Enzymatic Recognition and Incorporation of N4-Acylated Deoxycytidine Triphosphates

The enzymatic incorporation of modified nucleotides is a cornerstone for the synthesis of functionalized nucleic acids. The N4-position of cytidine (B196190), while involved in canonical Watson-Crick base pairing, offers a site for modification that can alter the biochemical properties of DNA. Investigations into N4-acyl-2'-deoxycytidine-5'-triphosphates (dCAcylTPs) have revealed significant interactions with various DNA polymerases.

A variety of DNA polymerases from families A and B have been shown to efficiently utilize N4-acylated 2'-deoxycytidine (B1670253) triphosphates as substrates for DNA synthesis. researchgate.netnih.gov This includes enzymes such as Taq polymerase, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases. researchgate.netnih.gov These enzymes demonstrate a notable promiscuity, incorporating N4-acylated cytosine opposite not only its canonical partner, guanine (B1146940), but also opposite adenine (B156593). nih.gov

The bulkiness of the acyl group, ranging from a small acetyl moiety to larger benzoylbenzoyl residues, influences the efficiency of incorporation. oup.com Even with sterically demanding modifications, these polymerases can proceed with DNA synthesis. researchgate.net In contrast, the proofreading phi29 DNA polymerase, while also capable of utilizing dCAcylTPs, shows a different pattern of misincorporation. researchgate.netnih.govnih.gov Despite its proofreading activity, phi29 DNA polymerase can incorporate N4-acylated cytidine analogues, highlighting its potential for synthesizing functionalized DNA through isothermal amplification methods. nih.govoup.com

| DNA Polymerase Family | Enzyme | Substrate Recognition | Observed Base Pairing |

|---|---|---|---|

| Family A | Taq | Efficient | CAcyl•G and CAcyl•A |

| Family A | Klenow fragment (exo-) | Efficient | CAcyl•G and CAcyl•A |

| Family A | Bsm | Efficient | CAcyl•G and CAcyl•A |

| Family B | KOD XL | Efficient | CAcyl•G and CAcyl•A |

| Family B (Proofreading) | phi29 | Successful utilization | Prone to CAcyl•A |

The N4-acyl modification significantly alters the base-pairing characteristics of deoxycytidine. While the formation of the complementary CAcyl•G pair occurs, a strong propensity for base-pairing between N4-acyl-cytosine and adenine is observed, particularly when Family A and B DNA polymerases like Taq, Klenow fragment (exo-), Bsm, and KOD XL are used. researchgate.netnih.govnih.gov This suggests that the N4-acyl group can facilitate the formation of a stable mispair with adenine. oup.com

Previous studies on oligonucleotides containing N4-acyl-dC or N4-alkoxycarbonyl-dC have also reported this unusually strong base-pairing with adenine. oup.com The conformation of the N4-acetyl group is believed to be compatible with canonical base-pairing, as crystallographic data suggests the bulk of the acetyl group is oriented toward the major groove of the duplex. nih.gov This positioning may allow for alternative hydrogen bonding patterns or favorable stacking interactions that stabilize the CAcyl•A mispair.

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner. wikipedia.orgnih.govnih.gov TdT exhibits remarkable activity with N4-acylated deoxycytidine nucleotides. nih.gov Research has demonstrated that TdT can incorporate as many as several hundred consecutive N4-acylated-deoxycytidine monomers onto the 3'-end of a DNA strand. researchgate.netnih.govnih.gov This extensive incorporation capability makes these modified nucleotides valuable for generating 3'-tailed DNA with specific functional groups, which could potentially fold into unique tertiary structures. nih.govoup.com The ability of TdT to add long homopolymer tails of modified nucleotides opens avenues for specific labeling of DNA fragments and other applications in molecular biology. researchgate.netnih.govnih.gov

Conformational Analysis of Oligonucleotides Containing N4-Acetyl-2'-deoxycytidine

The introduction of an N4-acetyl group on deoxycytidine within an oligonucleotide has measurable effects on the structure and stability of the nucleic acid duplex. Studies using thermal denaturation have been employed to assess the thermodynamic consequences of this modification. nih.govresearchgate.net

Circular dichroism spectra can reveal conformational changes in oligonucleotides. nih.gov For N4-acetylated guanosine (B1672433) residues, studies have suggested significant conformational alterations, including rotation around the glycosidic bond and altered stacking interactions with adjacent bases. nih.gov While specific CD data for N4-acetyl-2'-deoxycytidine is not detailed in the provided context, crystallographic studies of the free nucleoside indicate that the N4-acetyl group favors a conformation oriented toward the major groove, which is compatible with a standard duplex structure. nih.gov

| Duplex Context | Observed Change in Melting Temperature (ΔTm) | Reference |

|---|---|---|

| Fully Complementary Duplex | +1.7 °C | nih.gov |

| Duplex with G•U wobble pair (+2 bp from ac4C) | +3.1 °C | nih.gov |

| Polyuridine DNA context | +0.4 °C | nih.gov |

Chemical Stability and Reactivity Profiles of N4-Acetylated Deoxycytidine within Nucleic Acid Contexts

The chemical nature of the N4-acetyl group imparts specific stability and reactivity characteristics to the deoxycytidine nucleobase when it is part of a nucleic acid chain. The N4-acetylcytidine modification has been shown to be particularly sensitive to nucleophilic cleavage reagents. nih.gov For instance, while stable to deprotection with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), the modification undergoes degradation in the presence of morpholine. nih.gov This distinct reactivity profile necessitates the use of orthogonal protection and deprotection strategies during the chemical synthesis of oligonucleotides containing N4-acetylcytidine. nih.gov

Furthermore, the exocyclic amino group at the N4 position is a site for radical formation under conditions of oxidative stress. nih.gov The resulting nitrogen-centered radical, 2'-deoxycytidin-N4-yl radical (dC•), is implicated in DNA damage. nih.gov Studies on the reactivity of this radical, generated photochemically from a precursor, have revealed its ability to oxidize neighboring nucleotides. nih.gov Specifically, the dC• radical can oxidize an opposing deoxyguanosine (dG) in a DNA duplex, leading to the formation of a dG radical cation (dG+•) and subsequent hole transfer, especially within a dGGG sequence. nih.gov It can also induce tandem lesions by abstracting a hydrogen atom from the methyl group of a thymidine (B127349) located at the 5'-position. nih.gov

Comparative Analysis with Alternative Cytidine Protecting Groups in Nucleic Acid Chemistry

Comparison of N4-Acetyl with Other N4-Acyl Protecting Groups (e.g., N4-Benzoyl, N4-Phenoxyacetyl, N4-Dimethylformamidine)

The N4-amino group of cytidine (B196190) is nucleophilic and requires protection to prevent side reactions during the phosphoramidite (B1245037) coupling step of oligonucleotide synthesis. This is typically achieved by acylation. The choice of acyl group significantly impacts the deprotection step.

The N4-acetyl (Ac) group is known for its high lability under basic conditions. This property is advantageous for rapid deprotection protocols. For instance, the "UltraFAST" deprotection procedure, which uses a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), allows for complete deprotection in as little as 5-10 minutes at 65°C. glenresearch.com This protocol specifically requires the use of acetyl-protected deoxycytidine to avoid base modification, which can be an issue with more robust protecting groups. glenresearch.com A significant advantage of the acetyl group over the more traditional N4-benzoyl (Bz) group is the prevention of transamination. nih.gov When using primary amines like methylamine for deprotection, the benzoyl group can be partially substituted by the amine, leading to the formation of an undesired N4-methylcytidine byproduct. nih.gov The acetyl group's rapid hydrolysis virtually eliminates this competing reaction. nih.gov

The N4-phenoxyacetyl (Pac) group was developed as a "fast-deprotecting" alternative, offering lability under milder basic conditions than the benzoyl group. biorxiv.orgnih.gov Its removal is generally faster than that of the benzoyl group, making it suitable for the synthesis of sensitive oligonucleotides.

The N4-dimethylformamidine (dmf) group represents a different class of non-acyl protection. It is also base-labile but offers different kinetic properties and can be advantageous in specific synthetic strategies.

The following table summarizes the key characteristics of these N4 protecting groups.

| Protecting Group | Relative Lability | Common Deprotection Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| N4-Acetyl (Ac) | High | Aqueous NH₃; AMA (NH₃/aq. MeNH₂); K₂CO₃/MeOH | Fast deprotection; avoids transamination with amine reagents. nih.gov | Can be too labile for certain multi-step syntheses if not part of a carefully designed orthogonal scheme. |

| N4-Benzoyl (Bz) | Low | Concentrated aqueous NH₃, prolonged heating | High stability during synthesis. | Slow deprotection; prone to transamination with primary amine deprotectants. nih.gov |

| N4-Phenoxyacetyl (Pac) | Moderate-High | Aqueous NH₃ (milder conditions than Bz) | Faster deprotection than Bz; suitable for sensitive sequences. biorxiv.org | More expensive than standard acyl groups. |

| N4-Dimethylformamidine (dmf) | Moderate | Aqueous NH₃ | Good stability and reliable deprotection. | Can be less suitable for ultra-mild deprotection protocols compared to Ac. |

Comparative Analysis of 5'-O-Trityl with Other 5'-Hydroxyl Protecting Groups (e.g., DMT, MMT)

The 5'-hydroxyl group is the site of chain extension in oligonucleotide synthesis and is typically protected with a bulky, acid-labile trityl group. This allows for its selective removal at the start of each coupling cycle, leaving the base-labile protecting groups on the nucleobases intact.

The parent Trityl (Tr) group is removed by acid and hydrogenolysis. libretexts.org However, in modern oligonucleotide synthesis, its methoxy-substituted derivatives are far more common due to their increased acid lability, which allows for milder deprotection conditions and faster reaction times. The addition of electron-donating methoxy (B1213986) groups to the phenyl rings stabilizes the trityl cation intermediate formed during acidic cleavage, thus accelerating the rate of removal.

The 4,4'-dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl group in automated solid-phase synthesis. libretexts.org It is approximately 100 times more labile than the Trityl group and can be removed rapidly and quantitatively (typically in under a minute) using weak acidic solutions like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent such as dichloromethane (B109758). nih.gov

The 4-monomethoxytrityl (MMT) group has an intermediate lability between Tr and DMT. libretexts.orgglenresearch.com This property makes it useful in specific applications where the greater stability compared to DMT is required, yet a higher acid lability than the parent Tr group is desired. glenresearch.com For example, it is often used for the protection of 5'-amino-modifiers where its retention during certain workup steps is critical, followed by removal with aqueous acid post-purification. glenresearch.com

The relative acid lability of these groups is summarized in the table below.

| Protecting Group | Structure Feature | Relative Rate of Acid Hydrolysis | Typical Deprotection Reagent | Primary Application |

|---|---|---|---|---|

| Trityl (Tr) | Triphenylmethyl | 1 (Baseline) | Stronger acids (e.g., 80% Acetic Acid), Hydrogenolysis | General alcohol protection; less common in modern oligo synthesis. libretexts.org |

| Monomethoxytrityl (MMT) | One p-methoxy substituent | ~10x faster than Tr | Dilute acids (e.g., aqueous acetic acid) | Protection of 5'-amino-modifiers; applications requiring intermediate stability. glenresearch.com |

| Dimethoxytrityl (DMT) | Two p-methoxy substituents | ~100x faster than Tr | Weak acids (e.g., 3% TCA or DCA in DCM) | Standard for 5'-OH protection in automated solid-phase oligonucleotide synthesis. libretexts.orgnih.gov |

Evaluation of Orthogonal Protection Systems for Deoxycytidine Derivatives

An orthogonal protection strategy is one in which different classes of protecting groups can be removed under distinct reaction conditions without affecting the others. neliti.com This principle is fundamental to multi-step chemical synthesis, including that of oligonucleotides. For a deoxycytidine derivative like N4-Acetyl-2'-deoxy-5'-O-tritylcytidine (or more commonly, its DMT counterpart), the orthogonal relationship between the 5'-O-trityl and the N4-acetyl group is crucial.

The standard orthogonal scheme in solid-phase DNA synthesis relies on this exact chemical differentiation:

Acid-Labile 5'-OH Protection : The 5'-O-DMT group is removed at the beginning of each synthesis cycle with a mild acid (e.g., 3% TCA in DCM). These conditions are carefully chosen to be strong enough to quantitatively remove the DMT group but mild enough to not cause depurination or affect the base-labile groups. nih.gov

Base-Labile Nucleobase Protection : The N4-acetyl group on cytidine (along with protecting groups on other bases, such as N6-benzoyl on adenine (B156593) and N2-isobutyryl on guanine) is stable to the acidic conditions of detritylation. It remains intact throughout the entire chain assembly process.

Final Deprotection : After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (including the N4-acetyl group and phosphate (B84403) protecting groups) are removed simultaneously using strong basic conditions, such as concentrated aqueous ammonia (B1221849) or AMA at elevated temperatures. glenresearch.com

This acid/base orthogonal strategy is highly effective and widely adopted. The stability of the N4-acetyl group to repeated acidic treatments during chain elongation, coupled with its lability to the final basic cleavage and deprotection step, makes it a well-suited partner for the 5'-O-DMT group in a robust orthogonal system. nih.gov Research has also explored more complex orthogonal systems, for example, using groups that are stable to both standard acid and base treatments but can be removed by other specific reagents like fluoride (B91410) ions or through photolysis, enabling the synthesis of highly complex or modified nucleic acids. nih.gov

Analytical Methodologies for Research Scale Characterization

Chromatographic Purification Techniques for Protected Nucleosides and Oligonucleotides

The purification of N4-Acetyl-2'-deoxy-5'-O-tritylcytidine and related protected nucleosides is crucial to remove unreacted starting materials, by-products, and other impurities that could interfere with subsequent steps in oligonucleotide synthesis. The large, nonpolar trityl group significantly alters the molecule's polarity, a property that is exploited in chromatographic separations.

Silica (B1680970) Gel Column Chromatography: This is the most common method for the purification of tritylated nucleosides on a research scale. The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used to elute the components. The nonpolar trityl group causes the desired product to be less polar than the starting nucleoside (N4-acetyl-2'-deoxycytidine), allowing for effective separation.

A typical purification protocol involves dissolving the crude product in a minimal amount of a solvent like dichloromethane (B109758) (DCM) and applying it to a silica gel column. nih.gov The elution is often performed using a gradient of solvents. For instance, an initial elution with a nonpolar mixture such as dichloromethane containing a small percentage of a base like triethylamine (B128534) (TEA) to prevent detritylation on the acidic silica, followed by a gradual increase in polarity by adding methanol (B129727) (MeOH) or acetonitrile. nih.gov The fractions are collected and analyzed, typically by thin-layer chromatography, to pool those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For higher resolution and analytical purity assessment, Reverse-Phase HPLC (RP-HPLC) is frequently employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The highly nonpolar this compound is strongly retained on the column and elutes later than more polar impurities. HPLC is a key part of the quality control process for manufacturing reagents used in oligonucleotide synthesis. chemie-brunschwig.ch

| Technique | Stationary Phase | Typical Mobile Phase System | Elution Order of Product | Primary Use |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Dichloromethane/Methanol with 1% Triethylamine nih.gov | Elutes before more polar impurities (e.g., starting nucleoside) | Preparative-scale purification |

| Reverse-Phase HPLC (RP-HPLC) | C18-silica | Acetonitrile/Water or Acetonitrile/Buffer Gradient | Elutes after more polar impurities | High-resolution purification and purity analysis chemie-brunschwig.ch |

Spectroscopic Methods for Structural Elucidation of Intermediates and Final Products

Spectroscopic analysis is indispensable for confirming the chemical structure of this compound, ensuring that the trityl and acetyl protecting groups are correctly installed at the 5'-hydroxyl and N4-amino positions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The spectrum of this compound will show characteristic signals: aromatic protons of the trityl group in the range of 7.2-7.5 ppm, a singlet for the acetyl methyl group around 2.0 ppm, and distinct signals for the protons of the deoxyribose sugar ring. ipb.pt

¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum will show a large number of signals, including those for the aromatic carbons of the trityl group, the carbonyl and methyl carbons of the acetyl group, and the carbons of the pyrimidine (B1678525) base and the sugar.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the precise location of the protecting groups. ipb.pt For example, an HMBC correlation between the 5'-CH₂ protons of the sugar and the quaternary carbon of the trityl group would confirm 5'-O-tritylation.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. chemie-brunschwig.chnih.gov The measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is compared to the calculated theoretical mass to verify the identity of the product.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The trityl group possesses a strong chromophore that absorbs UV light, typically with a maximum absorbance around 260 nm, similar to the nucleobase itself. This property is often used for the quantification of trityl-containing compounds during synthesis and purification. The release of the trityl cation upon acid treatment results in a bright orange color with a strong absorbance around 495 nm, a characteristic reaction used to quantify coupling efficiency in automated oligonucleotide synthesis.

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm (Trityl-H), ~2.0 ppm (Acetyl-CH₃), distinct sugar proton signals ipb.pt |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | Corresponds to the calculated molecular weight of C₃₂H₃₄N₃O₆⁺ (572.63 g/mol) |

| UV-Vis Spectroscopy | λmax | ~260 nm (due to nucleobase and trityl group) |

Techniques for Monitoring Reaction Progress and Coupling Efficiency in Oligonucleotide Synthesis

Careful monitoring of the reaction to produce this compound, and its subsequent use in oligonucleotide synthesis, is essential for optimizing reaction times and maximizing yields.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the initial tritylation reaction. nih.gov A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting material. The plate is developed in an appropriate solvent system, such as ethyl acetate/hexane. nih.gov The tritylated product is significantly less polar than the starting nucleoside, causing it to have a higher Rf value (it travels further up the plate). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Trityl Cation Assay: During solid-phase synthesis, the efficiency of each coupling step (i.e., the addition of a new nucleoside phosphoramidite (B1245037) like the one derived from this compound) is monitored quantitatively. This is achieved by cleaving the 5'-O-trityl group with an acid (e.g., trichloroacetic acid in DCM). The released trityl cation has a characteristic orange color and a strong absorbance that can be measured spectrophotometrically. By comparing the absorbance from each cycle, the coupling efficiency can be calculated, which is typically expected to be in the 99% range for successful syntheses. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Greener Synthetic Routes for N4-Acetyl-2'-deoxy-5'-O-tritylcytidine Analogues

The conventional chemical synthesis of nucleoside analogues, including those of this compound, often involves multiple protection and deprotection steps, relies heavily on hazardous organic solvents, and can result in significant chemical waste. rsc.org The drive towards sustainable chemistry is therefore pushing researchers to explore novel and greener synthetic routes.

A significant paradigm shift is the increasing use of biocatalysis and chemoenzymatic methods. tandfonline.comworktribe.com Enzymes such as nucleoside phosphorylases and kinases offer high selectivity and efficiency under mild reaction conditions, reducing the need for complex protection strategies. tandfonline.commdpi.com For instance, enzymatic approaches can facilitate the regioselective acylation of nucleosides, a process that is challenging to control through traditional chemical means. nih.gov The use of immobilized enzymes in continuous-flow microreactors further enhances the sustainability of these processes by allowing for easy catalyst separation and reuse, shorter reaction times, and reduced solvent consumption. nih.gov

Another avenue of green chemistry involves the replacement of conventional volatile organic solvents with more environmentally benign alternatives like ionic liquids (ILs) or water. thieme-connect.com ILs are particularly advantageous due to their negligible vapor pressure, high thermal stability, and ability to dissolve nucleosides. thieme-connect.com Research into these greener synthetic strategies aims to develop more efficient, cost-effective, and environmentally friendly methods for producing this compound and its future analogues. rsc.orgnih.gov

| Parameter | Traditional Chemical Synthesis | Greener Synthetic Routes (Biocatalytic/Chemoenzymatic) |

|---|---|---|

| Catalysts | Often requires stoichiometric reagents or metal catalysts. | Utilizes enzymes (e.g., kinases, phosphorylases, lipases). mdpi.comnih.gov |

| Reaction Conditions | Often harsh (extreme pH, high temperatures). | Mild (physiological pH, ambient temperature). nih.gov |

| Selectivity | Requires multiple protection/deprotection steps for regioselectivity. | High regioselectivity and stereoselectivity inherent to the enzyme. nih.gov |

| Solvents | Heavy reliance on volatile and often toxic organic solvents. | Aqueous media, ionic liquids, or reduced solvent volumes. thieme-connect.com |

| Waste Generation | High E-factor (Environmental Factor), significant waste. rsc.org | Lower E-factor, reduced waste streams. |

| Efficiency | Can be laborious with long routes and purification challenges. rsc.org | Can offer shorter routes and easier purification, especially with immobilized enzymes. nih.gov |

Exploration of N4-Acetyl-2'-deoxycytidine Derivatives in Expanded Genetic Alphabet Research

The central dogma of molecular biology is based on a four-letter genetic alphabet (A, T, G, C). However, a major goal in synthetic biology is to expand this alphabet by creating unnatural base pairs (UBPs). nih.govresearchgate.netnih.gov This expansion could dramatically increase the information storage capacity of DNA and enable the creation of novel proteins with unnatural amino acids. researchgate.netnih.gov

The development of a functional UBP requires that the modified nucleobases are efficiently and faithfully replicated and transcribed by polymerases. nih.gov Research in this area has explored various strategies for creating UBPs, including those based on alternative hydrogen bonding patterns and those that rely on hydrophobic and packing forces. researchgate.net N4-acetyl-2'-deoxycytidine, with its N4-acetyl group, presents an interesting scaffold for further modification. The acetyl group alters the hydrogen-bonding properties of the cytosine base. While it still forms a base pair with guanosine (B1672433), the stability of this interaction is affected. researchgate.net

Future research could explore derivatives of N4-acetyl-2'-deoxycytidine where the acetyl moiety is replaced with other functional groups to systematically modulate hydrogen-bonding capabilities or steric properties. The goal would be to create a novel cytidine (B196190) analogue that pairs specifically and efficiently with an unnatural partner base, thereby forming a new, functional UBP. nih.gov The synthesis of such derivatives would rely on the foundational chemistry of protected nucleosides like this compound.

Integration into Advanced Nanomaterials for Nucleic Acid-Based Technologies

DNA nanotechnology utilizes the predictable self-assembly of nucleic acid strands, based on Watson-Crick base pairing, to construct precisely defined two- and three-dimensional nanostructures. wikipedia.orgnih.gov These DNA-based nanomaterials have a wide range of potential applications in biomedicine, including targeted drug delivery, biosensing, and bioimaging. mdpi.comnih.gov

The stability and functionality of these DNA nanostructures can be enhanced by incorporating chemically modified nucleosides. nih.govsoton.ac.uk The protecting groups on this compound offer chemical handles for further functionalization. For example, after incorporation into an oligonucleotide, the trityl group could be selectively removed to allow for the attachment of specific ligands, drugs, or imaging agents at the 5'-end. The N4-acetyl group, by modifying the base-pairing strength, could also be used to influence the thermal stability and dynamic properties of the resulting nanostructure. researchgate.net

Future research will likely focus on designing and synthesizing novel analogues of this compound that are specifically tailored for DNA nanotechnology applications. This could involve attaching functional moieties to the nucleobase or the sugar, which can then impart specific properties to the final nanostructure, such as enhanced stability in physiological conditions, responsiveness to specific stimuli (e.g., pH or light), or the ability to carry therapeutic payloads. mdpi.comnih.gov

| Modification Site | Potential Functionality | Example Application |

|---|---|---|

| 5'-OH (via Trityl group) | Site-specific conjugation of molecules post-synthesis. | Attaching targeting ligands (e.g., aptamers, antibodies) for cell-specific drug delivery. mdpi.com |

| N4-Position (via Acetyl group) | Modulation of base-pairing stability and duplex thermodynamics. researchgate.net | Creating dynamic nanostructures that can reconfigure in response to temperature changes. |

| C5-Position | Attachment of bulky groups, fluorophores, or cross-linking agents. | Developing fluorescent biosensors or enhancing the structural integrity of DNA cages. nih.gov |

| Sugar Moiety (2'-Position) | Conferring nuclease resistance and altering duplex conformation. nih.gov | Improving the in vivo stability of DNA-based therapeutic devices. |

Computational Studies on Protecting Group Effects and Nucleoside Reactivity

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of complex molecules. nih.gov In the context of nucleoside chemistry, computational studies can provide valuable insights into the effects of protecting groups on the structure, stability, and reactivity of nucleosides.

The trityl group at the 5'-position of this compound is bulky and hydrophobic, which influences the solubility of the nucleoside in organic solvents and can affect the conformation of the sugar ring. The N4-acetyl group alters the electronic properties and hydrogen-bonding potential of the cytosine base. researchgate.net Future computational studies, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, could be employed to:

Analyze Conformational Preferences: Elucidate how the trityl and acetyl groups influence the preferred sugar pucker and the orientation around the glycosidic bond.

Predict Reactivity: Model the transition states of key reactions, such as glycosylation or phosphitylation, to understand how the protecting groups affect reaction rates and stereochemical outcomes.

Evaluate Duplex Stability: Simulate the incorporation of N4-acetylcytidine into a DNA duplex to predict its effect on the local structure, stability, and dynamics of the helix, corroborating experimental findings. nih.gov

Guide the Design of New Protecting Groups: Computationally screen potential new protecting groups for desired properties, such as enhanced stability under certain conditions or easier removal under greener conditions.

These theoretical studies can accelerate the development of more efficient synthetic strategies and the rational design of novel nucleoside analogues with tailored properties for the applications described above.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N4-Acetyl-2'-deoxy-5'-O-tritylcytidine, and how do they compare in efficiency?

- The compound is primarily synthesized via the phosphoramidite solid-phase method , which allows precise incorporation into oligonucleotides (ODNs) during automated DNA synthesis . An alternative enzymatic approach uses DNA polymerases, but its efficiency depends on factors like polymerase substrate specificity, modification size/charge, and duplex stability . Solid-phase synthesis typically offers higher yields and scalability for short ODNs, while enzymatic methods enable site-specific modifications in longer DNA strands but require optimization of reaction conditions (e.g., exonuclease-deficient polymerases) .

Q. How is this compound utilized in DNA synthesis?

- The compound serves as a modified phosphoramidite monomer in solid-phase DNA synthesis. Its trityl (DMT) group protects the 5'-hydroxyl during chain elongation, while the acetylated N4 position enhances stability against depurination. Post-synthesis, the trityl group is removed under acidic conditions, enabling sequential ODN assembly . This modification is particularly useful for introducing hydrophobic moieties into ODNs, such as dodecyl groups, to create amphiphilic DNA structures .

Advanced Research Questions

Q. What challenges arise when enzymatically incorporating this compound into DNA?

- Key challenges include:

- Polymerase specificity : Many DNA polymerases exhibit reduced activity toward N4-acylated nucleotides due to steric hindrance from the acetyl group. Exonuclease-deficient variants (e.g., Klenow fragment) are often preferred .

- Duplex destabilization : The hydrophobic acetyl group can reduce base-pairing stability, particularly in GC-rich regions. This requires balancing modification density with ODN melting temperature (Tm) .

- Translocation barriers : Bulky modifications may hinder polymerase translocation, necessitating optimized elongation times and buffer conditions (e.g., increased Mg²⁺ concentrations) .

- Solutions include using thermostable polymerases (e.g., Taq) for high-temperature synthesis or iterative screening of enzyme-modification compatibility .

Q. How can researchers optimize the use of this compound in synthesizing amphiphilic DNA structures?

- The compound acts as a precursor for dodecyl phosphoramidite , which introduces hydrophobic dodecyl chains into ODNs. Key optimization steps include:

- Phosphoramidite design : Ensure the dodecyl chain length (C12) aligns with the target amphiphilic structure (e.g., micelles or vesicles) .

- Post-synthetic modifications : After ODN assembly, treat with iodotrimethylsilane to hydrolyze ethyl ester protecting groups, yielding the final amphiphilic DNA .

- Characterization : Use ion-pair LC-MS to confirm ODN purity and dynamic light scattering (DLS) to validate self-assembly properties .

Q. What analytical methods are critical for characterizing this compound-modified ODNs?

- Ion-pair LC-MS : Validates ODN mass and purity, especially after enzymatic incorporation or chemical modifications .

- Circular dichroism (CD) : Detects structural perturbations (e.g., B-DNA to A-DNA transitions) caused by the acetyl group .

- Thermal denaturation assays : Measure Tm shifts to assess duplex stability impacts .

- MALDI-TOF : Useful for detecting side products (e.g., incomplete trityl removal) in solid-phase synthesis .

Contradictions and Methodological Considerations

Q. How do data contradictions between solid-phase and enzymatic synthesis inform experimental design?

- Solid-phase synthesis is well-suited for short, heavily modified ODNs but struggles with sequence lengths >100 nt. Enzymatic methods enable longer modifications but face efficiency trade-offs. For example, Hocek et al. reported successful enzymatic incorporation of N4-acetyl-dCTP into ODNs using Phi29 polymerase, contradicting earlier studies that favored Klenow fragment . Researchers must empirically test polymerases and buffer conditions (e.g., pH, cofactors) for each modification type .

Q. What strategies mitigate metabolic instability in N4-acetylated ODNs?

- While N4-acetylation enhances nuclease resistance, the acetyl group can still undergo hydrolysis in serum. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.